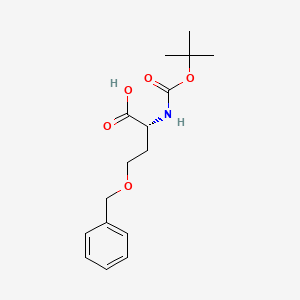

Boc-D-Hse(Bzl)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDXPGUBDAKLDM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660445 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-60-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-D-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Boc-D-Hse(Bzl)-OH

Introduction

In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the synthesis of peptides and peptidomimetics with enhanced stability, novel functionalities, and tailored pharmacological profiles. Among these, N-α-(tert-Butoxycarbonyl)-O-benzyl-D-homoserine , commonly abbreviated as Boc-D-Hse(Bzl)-OH , stands out as a valuable derivative of D-homoserine.

This technical guide provides an in-depth analysis of the chemical properties, reactivity, and strategic applications of this compound. We will explore the synergistic roles of its dual protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the benzyl (Bzl) ether—and provide field-proven protocols for its use in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic endeavors.

Core Physicochemical and Structural Properties

This compound is a chiral building block whose utility is defined by its distinct structural features. The homoserine core, an analogue of serine with an additional methylene group in its side chain, provides a unique spatial arrangement for peptide backbones. The strategic placement of the Boc and Bzl protecting groups ensures its stability and selective reactivity during multi-step synthetic processes.[1][2]

| Property | Value | Source(s) |

| CAS Number | 150009-60-2 | [3][4] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][3][4] |

| Molecular Weight | 309.36 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Purity | Typically ≥98% (HPLC) | [1][3] |

| Storage Conditions | 2-8°C, desiccated, protected from light | [2][] |

The presence of the bulky, non-polar Boc and benzyl groups significantly enhances the compound's solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), compared to its unprotected counterpart.

Caption: Structure of this compound with key functional groups highlighted.

The Protective Group Strategy: A Duality of Purpose

The synthetic utility of this compound is fundamentally rooted in its dual-protection scheme, which is central to the classical Boc/Bzl strategy for SPPS.[6] This approach allows for selective deprotection and chain elongation without compromising the integrity of the side chain.

The N-α-Boc Group: Temporary, Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the α-amino group. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[] This selective removal is the cornerstone of the stepwise elongation of the peptide chain in Boc-SPPS.

The deprotection mechanism is initiated by protonation of the Boc carbonyl, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine.[8][9]

-

Causality: The choice of the Boc group is deliberate. Its removal conditions are orthogonal to the cleavage conditions for many side-chain protecting groups and the resin linkage in Fmoc-based strategies, providing chemists with a distinct and powerful synthetic toolkit.[]

The O-Benzyl Group: Semi-Permanent Side-Chain Protection

The benzyl (Bzl) group protects the hydroxyl moiety of the homoserine side chain. In the context of the Boc/Bzl strategy, the Bzl group is considered "semi-permanent" because it is stable to the repetitive TFA treatments used to remove the N-α-Boc group.[10] This stability prevents the side-chain hydroxyl from engaging in unwanted side reactions, such as acylation, during peptide coupling steps.

Removal of the Bzl group is typically achieved under two main conditions:

-

Strong Acidolysis: In the final step of Boc-SPPS, a very strong acid, most commonly anhydrous hydrogen fluoride (HF), is used.[11] This hazardous but effective reagent simultaneously cleaves the completed peptide from the resin and removes the Bzl group along with other acid-labile side-chain protecting groups.[11]

-

Catalytic Hydrogenolysis: For solution-phase synthesis or when orthogonal removal is required, the Bzl group can be cleanly cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), conditions under which the Boc group remains intact.[][12]

Spectroscopic Profile

Table 2: Predicted NMR Spectral Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~7.35 | m | 5H | Aromatic (C₆H₅) | |

| ~5.30 | d | 1H | NH | |

| ~4.55 | s | 2H | Benzyl CH₂ | |

| ~4.30 | m | 1H | α-CH | |

| ~3.60 | t | 2H | γ-CH₂ | |

| ~2.10 | m | 2H | β-CH₂ | |

| ~1.45 | s | 9H | Boc (CH₃)₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~175.0 | Carboxyl C=O | |||

| ~155.5 | Boc C=O | |||

| ~138.0 | Aromatic C (quaternary) | |||

| ~128.4 | Aromatic CH | |||

| ~127.7 | Aromatic CH | |||

| ~80.0 | Boc C(CH₃)₃ | |||

| ~73.0 | Benzyl CH₂ | |||

| ~69.0 | γ-CH₂ | |||

| ~53.0 | α-CH | |||

| ~32.0 | β-CH₂ |

| | ~28.3 | Boc (CH₃)₃ | | |

Note: These are predicted values. Actual shifts may vary based on solvent, concentration, and instrument.

Key Experimental Protocols

The following protocols represent standard, validated methodologies for the application of this compound in a typical Boc-SPPS workflow.

Protocol 1: N-α-Boc Deprotection on Solid Support

This procedure details the removal of the temporary Boc protecting group to liberate the N-terminal amine for the next coupling cycle.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in a suitable reaction vessel with DCM for 20-30 minutes.

-

Solvent Removal: Drain the DCM from the reaction vessel.

-

Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate the mixture at room temperature for 20-30 minutes. The use of TFA generates CO₂ and isobutylene, so the reaction should be performed in a well-ventilated fume hood.[9]

-

Reagent Removal: Drain the TFA/DCM solution.

-

Washing: Wash the resin thoroughly to remove residual acid and byproducts. A typical wash cycle is:

-

DCM (3x)

-

Isopropanol (1x)

-

DCM (3x)

-

-

Neutralization: Add a solution of 10% diisopropylethylamine (DIEA) in DCM or DMF and agitate for 5-10 minutes. This step is crucial to neutralize the resulting ammonium trifluoroacetate salt to the free amine, which is necessary for efficient coupling in the next step.

-

Final Wash: Drain the neutralization solution and wash the resin again with DCM (3x) and DMF (2x) to prepare for the coupling step.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. youtube.com [youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. peptide.com [peptide.com]

- 11. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 12. nbinno.com [nbinno.com]

- 13. Boc-D-Ser(Bzl)-OH(47173-80-8) 1H NMR [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and purification of Boc-D-Hse(Bzl)-OH

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Hse(Bzl)-OH

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-homoserine (this compound). As a crucial non-proteinogenic amino acid, this building block is integral to the development of advanced peptide-based therapeutics and research tools.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, validate protocol integrity, and establish a robust framework for producing high-purity material. It is designed for researchers, chemists, and drug development professionals who require a reliable and well-understood synthetic pathway. The guide includes detailed experimental protocols, characterization data, purification strategies, and visual workflows to ensure reproducibility and success.

Introduction: The Strategic Importance of this compound

Non-proteinogenic amino acids (npAAs) are critical components in modern medicinal chemistry, offering pathways to enhance the efficacy, stability, and functional diversity of bioactive molecules.[1][3] this compound is a derivative of D-homoserine, an analogue of the proteinogenic amino acid serine with an additional methylene group in its side chain.[4] Its strategic value is derived from its unique trifunctional structure, which is masked by two orthogonal protecting groups:

-

N-α-Boc Group: The acid-labile tert-butoxycarbonyl group provides temporary protection for the alpha-amino function, essential for stepwise peptide synthesis. It is stable under a wide range of conditions but can be cleanly removed with mild acids like trifluoroacetic acid (TFA).[5][6]

-

O-Benzyl Group: The benzyl ether on the side-chain hydroxyl group offers semi-permanent protection. It is stable to the acidic conditions used for Boc removal but can be cleaved under different, orthogonal conditions, typically hydrogenolysis.[7] This dual-protection scheme allows for precise, regioselective manipulations during complex syntheses, such as solid-phase peptide synthesis (SPPS).[6][8]

The D-configuration of the chiral center is often incorporated to reduce enzymatic degradation of the final peptide, thereby increasing its in-vivo half-life. This guide details a robust and scalable two-step chemical synthesis starting from commercially available D-Homoserine.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from D-Homoserine. The retrosynthetic analysis dictates that the protection of the more nucleophilic amine must precede the benzylation of the hydroxyl group to prevent N-benzylation.

DOT Script for Synthetic Pathway Diagram

Caption: Overall synthetic workflow for this compound.

Step 1: N-α-Boc Protection

The first step involves the selective acylation of the amino group of D-Homoserine using di-tert-butyl dicarbonate ((Boc)₂O).

-

Causality of Reagent Choice: (Boc)₂O is the reagent of choice due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed. The reaction is typically performed under Schotten-Baumann conditions in a mixed aqueous-organic solvent system (e.g., Dioxane/Water or THF/Water). The base (e.g., NaHCO₃, NaOH) serves two purposes: it deprotonates the ammonium group of the amino acid to generate the free, nucleophilic amine, and it neutralizes the acidic proton of the newly formed carbamic acid intermediate, driving the reaction to completion.

Step 2: O-Benzylation of the Side Chain

With the amine protected, the side-chain hydroxyl group of Boc-D-Homoserine is converted to a benzyl ether.

-

Causality of Reagent Choice: This transformation is an example of a Williamson ether synthesis. A strong base is required to deprotonate the relatively non-acidic primary alcohol. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form a sodium alkoxide and hydrogen gas, pushing the equilibrium forward. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic benzyl bromide (Bzl-Br). Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential to solvate the alkoxide and prevent quenching of the strong base.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Boc-D-Homoserine

-

Reaction Setup: To a 500 mL round-bottom flask, add D-Homoserine (11.9 g, 100 mmol) and dissolve it in a solution of 1 M sodium hydroxide (100 mL, 100 mmol) and 1,4-dioxane (100 mL).

-

Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The reaction mixture should become clear.

-

In-Process Check (TLC): Monitor the reaction for the disappearance of D-Homoserine using Thin Layer Chromatography (TLC). (Mobile Phase: n-butanol:acetic acid:water = 4:1:1; Visualization: Ninhydrin stain, starting material will be positive, product will be negative).

-

Workup & Isolation:

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M citric acid or cold 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-D-Homoserine as a white solid or viscous oil.[5][9] The product is often used in the next step without further purification if purity is deemed sufficient by ¹H NMR.

-

Protocol 2: Synthesis of this compound

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (150 mL) to a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Base Addition: Cool the DMF to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 8.8 g, 220 mmol, 2.2 eq) portion-wise.

-

Substrate Addition: Dissolve the crude Boc-D-Homoserine (21.9 g, 100 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 1 hour. Maintain the temperature at 0 °C. Vigorous hydrogen gas evolution will be observed.

-

Reagent Addition: After the addition is complete and gas evolution has ceased (approx. 1 hour), add benzyl bromide (Bzl-Br, 13.1 mL, 18.8 g, 110 mmol, 1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

In-Process Check (TLC): Monitor the reaction by TLC (Mobile Phase: Hexanes:Ethyl Acetate = 1:1; Visualization: UV light and potassium permanganate stain).

-

Workup & Isolation:

-

Carefully quench the reaction by slowly adding it to 500 mL of ice-cold water.

-

Acidify the aqueous solution to pH 3 with 1 M citric acid.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

-

Purification and Quality Control

High purity is essential for applications like peptide synthesis.[7][10] The crude product from the benzylation step typically requires chromatographic purification.

Purification Protocol: Flash Column Chromatography

-

Column Packing: Pack a silica gel column using a gradient solvent system, starting with Hexanes:Ethyl Acetate (e.g., 4:1) and gradually increasing polarity.

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the column.

-

Elution: Elute the column with the Hexanes:Ethyl Acetate gradient. Collect fractions and monitor by TLC.

-

Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear, viscous oil or a low-melting solid.[11]

DOT Script for Purification Workflow

Caption: Workflow for the purification and quality control of the final product.

Characterization and Data

The identity and purity of the final compound must be confirmed by standard analytical techniques.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid | N/A |

| Molecular Formula | C₁₆H₂₃NO₅ | [11] |

| Molecular Weight | 309.36 g/mol | [] |

| CAS Number | 150009-60-2 | [11] |

| Appearance | White to off-white solid or viscous oil | [11][] |

| Purity (Typical) | ≥98% (by HPLC) | [11] |

| Storage Conditions | Store at 2-8 °C | [][] |

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include the Boc protons (~1.45 ppm, s, 9H), side-chain protons (~2.0-2.2 ppm, m, 2H; ~3.6 ppm, t, 2H), the alpha-proton (~4.4 ppm, m, 1H), the benzyl methylene protons (~4.5 ppm, s, 2H), the NH proton (~5.1 ppm, d, 1H), and the aromatic protons (~7.3 ppm, m, 5H).

-

Mass Spectrometry (ESI-): Expected m/z for [M-H]⁻: 308.15.

-

Chiral Purity Analysis: The enantiomeric purity should be assessed using chiral HPLC. This is a critical validation step.[10] A typical method involves a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase of hexane and isopropanol. The D-enantiomer should be the major peak (>99% e.e.). The validation of chiral purity is paramount as enantiomeric impurities can lead to undesired biological effects or complications in subsequent synthetic steps.[14]

Conclusion

This guide provides a detailed, scientifically-grounded protocol for the synthesis and purification of this compound. By explaining the rationale behind procedural choices and incorporating robust in-process and final quality controls, this document serves as a reliable resource for chemists in research and development. The successful synthesis of this versatile building block opens avenues for the creation of novel peptides with tailored properties for therapeutic and diagnostic applications.

References

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.

- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. National Institutes of Health (NIH).

- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.

- Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences.

- Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online.

- Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research. BenchChem.

- Boc-D-Homoserine. MySkinRecipes.

- An In-depth Technical Guide to the Chemical Properties of Boc-D-Homoserine. BenchChem.

- Boc-L-Hse(Bzl)-OH. Creative Peptides.

- Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Parlechem.

- Boc / Bzl Solid Phase Synthesis. Sunresin.

- Synthesis of Methyl benzyl-DL-serinate: A Technical Guide. BenchChem.

- This compound. Advanced ChemTech.

- Boc-Ser(Bzl)-OH = 99.0 T. Sigma-Aldrich.

- Boc-d-homoserine. National Institutes of Health (NIH).

- Boc-O-benzyl-D-homoserine. Chem-Impex.

- Boc-D-Homoserine. ChemScene.

- Boc-D-Homoserine. MedChemExpress.

- N-Boc-O-Benzyl-D-serine. Ingredients Network.

- Boc-MeThr(Bzl)-OH. National Institutes of Health (NIH).

- O-Benzyl-D-homoserine. BOC Sciences.

- Boc-O-benzyl-L-homoserine. BOC Sciences.

- N-Boc-D-homoserine benzyl ester. Sigma-Aldrich.

- Boc-D-beta-HSer(Bzl)-OH. Aapptec.

- Boc-D-Ser(Bzl)-OH. Aapptec.

- Boc-HSer(Bzl)-OH. Aapptec.

- Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health (NIH).

- Boc-D-Ser(Bzl)-OH. Aapptec.

- A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH. BenchChem.

- Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews.

- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. ResearchGate.

- Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine. Google Patents.

- The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules.

Sources

- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. Boc-d-homoserine | C9H17NO5 | CID 13066456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-α-Boc-O-benzyl-D-homoserine (Boc-D-Hse(Bzl)-OH) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics, enhancing their stability, potency, and target selectivity. N-α-Boc-O-benzyl-D-homoserine, herein referred to as Boc-D-Hse(Bzl)-OH, is one such valuable derivative. As a protected form of D-homoserine, an isomer of the naturally occurring L-threonine, its integration into a peptide backbone can introduce conformational constraints and increase resistance to enzymatic degradation, thereby improving in-vivo half-life.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Compound Identification and Properties

Chemical Identity

-

Chemical Name: N-α-(tert-butoxycarbonyl)-O-benzyl-D-homoserine

-

Synonyms: Boc-D-HomoSer(Bzl)-OH, Boc-O-benzyl-D-homoserine

-

CAS Number: 150009-60-2[1]

-

Molecular Formula: C₁₆H₂₃NO₅[1]

-

Molecular Weight: 309.36 g/mol [1]

-

Chemical Structure:

Caption: Chemical structure of this compound.

A related compound, Boc-D-beta-HomoSer(Bzl)-OH (CAS 718608-08-3), should be noted for its structural similarity to avoid confusion during procurement and synthesis planning.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in the laboratory.

| Property | Value | Source |

| Appearance | White to off-white powder/crystals | N/A |

| Purity | ≥95% (typically by HPLC) | [1] |

| Storage Temperature | 2-8°C | N/A |

The Strategic Application in Peptide Synthesis: The Boc/Bzl Strategy

This compound is primarily utilized in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). This classical approach relies on a graded acid lability for the removal of protecting groups.

-

Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality. It is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3]

-

Side-Chain Benzyl Protection: The benzyl (Bzl) group on the side-chain hydroxyl of the homoserine residue acts as a semi-permanent protecting group. It is stable to the repeated TFA treatments required for Boc deprotection but can be removed under stronger acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[2]

This differential lability is the cornerstone of the Boc/Bzl strategy, allowing for the sequential and controlled elongation of the peptide chain.

Caption: General workflow for Boc-SPPS incorporating this compound.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

The following is a detailed, step-by-step methodology for the manual solid-phase synthesis of a model peptide incorporating this compound. This protocol is based on established Boc-SPPS procedures.

Materials and Reagents

-

Resin: Merrifield resin (1% DVB, 100-200 mesh)

-

Protected Amino Acids: Boc-protected amino acids, including this compound (CAS 150009-60-2).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Reagents for Deprotection: Trifluoroacetic acid (TFA).

-

Reagents for Neutralization: Diisopropylethylamine (DIEA).

-

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) or alternatively HATU/HBTU for in-situ neutralization.

-

Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).

-

Other: Diethyl ether, Acetic acid.

Step-by-Step Synthesis Cycle

This protocol outlines a single coupling cycle for incorporating this compound.

-

Resin Swelling: Swell the Merrifield resin in DCM in a peptide synthesis vessel for 30-60 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain and wash the resin with DCM (3x), followed by IPA (2x), and finally DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes.

-

Drain and wash the resin with DCM (5x).

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DCC (3 equivalents) dissolved in DCM to the amino acid solution and allow to pre-activate for 10 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction completion using a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF (3x), IPA (2x), and DCM (3x).

-

-

Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Caution: The use of strong acids like HF requires specialized equipment and extreme care.

-

Resin Preparation: Thoroughly dry the fully assembled peptide-resin under vacuum.

-

HF Cleavage:

-

Place the dried resin in the reaction vessel of an HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole) to the vessel.

-

Cool the vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove scavengers.

-

Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry to confirm its identity and purity.

-

Supplier Information

This compound (CAS 150009-60-2) is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its identity and purity.

| Supplier | Website |

| Advanced ChemTech | |

| AA Blocks | |

| Combi-Blocks | |

| Iris Biotech GmbH | |

| Watanabe Chemical |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Always consult the Safety Data Sheet (SDS) before handling any chemical.

-

General Handling: this compound should be handled in a well-ventilated area, preferably a fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. May cause respiratory irritation.

-

Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

-

Fire and Explosion: Combustible solid. Keep away from heat and open flames.

The reagents used in Boc-SPPS, particularly TFA and HF, are highly corrosive and toxic. Strict adherence to established safety protocols is mandatory when working with these chemicals.

Conclusion

N-α-Boc-O-benzyl-D-homoserine is a valuable non-canonical amino acid for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its successful incorporation relies on a solid understanding of the principles of Boc/Bzl solid-phase peptide synthesis. The detailed protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their research and development endeavors. The careful execution of the described synthetic steps, coupled with rigorous purification and characterization, will lead to the successful synthesis of high-quality, modified peptides for a wide range of applications.

References

-

AA Blocks. 150009-60-2 | MFCD00270496 | this compound.[Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis.[Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

Sources

The Strategic Shield: An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of synthetic peptide chemistry. Its introduction by Carpino in 1957, followed by its strategic implementation in R. Bruce Merrifield's Nobel Prize-winning Solid-Phase Peptide Synthesis (SPPS), revolutionized the field, transforming peptide synthesis from a formidable challenge into a routine and powerful methodology.[1] This guide provides a comprehensive technical overview of the Boc group's role, from its fundamental chemical principles and mechanisms of action to detailed, field-proven protocols for its application in SPPS. We will explore the causality behind key experimental choices, compare the Boc strategy to its common alternative (Fmoc), and provide troubleshooting insights for common side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust chemical strategy for the synthesis of peptides and complex organic molecules.

The Genesis of Modern Peptide Synthesis: A Historical and Chemical Perspective

Prior to the 1960s, the synthesis of peptides was a labor-intensive process performed in solution, plagued by low yields and difficult purifications. The breakthrough came from a two-pronged innovation: the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield and the application of a suitable, temporary α-amino protecting group.[1] The Boc group was perfectly suited for this role.

The entire strategy hinges on the principle of graduated acid lability . In Boc/Bzl SPPS, the temporary Nα-Boc protecting group is labile to moderate acids (e.g., trifluoroacetic acid, TFA), allowing for its selective removal at each cycle of amino acid addition.[2][3] In contrast, the semi-permanent side-chain protecting groups (typically benzyl-based, Bzl) and the resin linker are stable to these conditions but are cleaved simultaneously at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4][5] This differential stability is the chemical foundation that enables the entire stepwise synthetic process.

The Chemistry of the Boc Group: Mechanisms of Action

A thorough understanding of the protection and deprotection mechanisms is critical for the successful application of Boc chemistry and for troubleshooting potential issues.

2.1 Protection: Masking the α-Amine

The Boc group is most commonly introduced to the α-amino group of an amino acid using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[6][7] The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[8][9][10] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts carbon dioxide and tert-butanol.[10] This decomposition provides a strong thermodynamic driving force for the reaction.[8]

Caption: Mechanism of Nα-Boc protection using Boc anhydride.

2.2 Deprotection: The Sₙ1-Mediated Release

Removal of the Boc group is achieved with a strong acid, typically Trifluoroacetic Acid (TFA).[11] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[12][13] This is followed by the loss of the stable tert-butyl cation, an Sₙ1-type cleavage, which results in an unstable carbamic acid intermediate.[12][13] This carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine, which is protonated under the acidic conditions to form an ammonium salt.[9][12]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The generation of the highly reactive tert-butyl cation is a critical event. If not properly managed, this electrophile can alkylate nucleophilic side chains, particularly those of Tryptophan and Methionine, leading to undesired byproducts.[14] This necessitates the use of "scavengers" during both the final cleavage step and sometimes during cyclical deprotection if sensitive residues are present.[11]

The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS workflow is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[15] This solid support simplifies the entire process, as excess reagents and soluble byproducts are easily removed by filtration and washing after each chemical step.[16]

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

3.1 Step 1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminus of the final peptide. The resin must be swelled in an appropriate solvent (typically Dichloromethane, DCM) for 30-60 minutes before synthesis to ensure all reactive sites are accessible.[15]

| Resin Type | Linker Type | Final Product | Cleavage Condition |

| Merrifield | Chloromethyl | Peptide Acid | Strong Acid (HF, TFMSA) |

| PAM | Phenylacetamidomethyl | Peptide Acid | Strong Acid (HF, TFMSA) |

| BHA | Benzhydrylamine | Peptide Amide | Strong Acid (HF, TFMSA) |

| MBHA | 4-Methylbenzhydrylamine | Peptide Amide | Strong Acid (HF, TFMSA) |

| Table 1: Common Resins for Boc-SPPS. PAM and MBHA resins offer enhanced stability to TFA compared to the original Merrifield and BHA resins, reducing peptide loss during the synthesis of long chains.[16][17] |

3.2 The Synthesis Cycle: A Detailed Protocol

The following is a generalized protocol for one cycle of amino acid addition. Volumes are typically 10-15 mL per gram of resin.

Protocol: Boc-SPPS Cycle

-

Nα-Boc Deprotection:

-

Wash the peptide-resin with DCM (2x).

-

Add a solution of 50% TFA in DCM to the resin.[17]

-

Perform a brief pre-wash by agitating for 2-5 minutes, then drain.[17]

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete deprotection.[15][17]

-

Drain the TFA solution and wash thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove all traces of acid.[15]

-

-

Neutralization:

-

Wash the peptide-resin with DCM (2x).

-

Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM.

-

Agitate for 2-5 minutes, then drain. Repeat this step.

-

Wash thoroughly with DCM (3x) to remove excess base.

-

Causality Note: This step is crucial. The N-terminal amine is protonated after TFA treatment and must be converted to the free base (R-NH₂) to act as a nucleophile in the subsequent coupling reaction.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.

-

Add this activated amino acid solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[15]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Self-Validation: Monitor the reaction for completion using the qualitative Kaiser (ninhydrin) test . A negative result (yellow beads) indicates that all free primary amines have reacted. A positive result (blue/purple beads) indicates incomplete coupling, and the step should be repeated ("double coupling").[14][15]

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution and wash the peptide-resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next cycle.

-

Cleavage and Final Deprotection: Releasing the Synthetic Peptide

This is the final and most hazardous step of the Boc-SPPS process. It involves simultaneously cleaving the peptide from the resin and removing all side-chain protecting groups using a very strong acid.

4.1 The Challenge of Strong Acids: HF and TFMSA

Liquid Hydrogen Fluoride (HF) is the most common reagent for this step. It is highly toxic, corrosive, and requires a specialized, dedicated apparatus made of HF-resistant materials (e.g., Kel-F). Trifluoromethanesulfonic acid (TFMSA) is an alternative but presents similar challenges.[17] These reagents must only be handled by trained personnel in an appropriate facility.

4.2 The Critical Role of Scavenger Cocktails

During strong acid cleavage, numerous reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., benzyl, tosyl) and the t-butyl groups from any remaining Boc protection. These cations can irreversibly modify sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species.[11][18]

| Scavenger | Target Amino Acid(s) / Side Reaction | Rationale |

| Anisole | Tyr, Trp | Prevents alkylation of the aromatic rings by benzyl and t-butyl cations.[19] |

| Thioanisole | Trp, Met | Prevents alkylation and helps reduce any Met(O) back to Met. |

| 1,2-Ethanedithiol (EDT) | Trp, Cys | Scavenges cations and helps prevent re-attachment of protecting groups to Cys.[18] |

| p-Cresol | Tyr | Acts as a scavenger for cations that could modify the tyrosine phenol group. |

| Water | General | Acts as a scavenger for tert-butyl cations.[18] |

| Table 2: Common Scavengers in Boc-SPPS Cleavage Cocktails and Their Functions. The specific cocktail composition must be tailored to the peptide sequence. A common general-purpose cocktail is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[15][18] |

4.3 Protocol: Standard "High HF" Cleavage

-

Preparation: Place the dried peptide-resin (1 g) and a magnetic stir bar into the Kel-F reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail (e.g., 1 mL p-cresol).

-

HF Distillation: Cool the reaction vessel to -10°C. Carefully distill anhydrous HF (approx. 10 mL) into the vessel under vacuum.

-

Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes.[17]

-

HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Peptide Precipitation and Washing: Transfer the resin/crude peptide mixture to a centrifuge tube. Triturate with cold diethyl ether to precipitate the peptide. Centrifuge and decant the ether. Wash the peptide pellet multiple times with cold ether to remove scavengers and cleaved protecting groups.[15]

-

Drying and Purification: Dry the crude peptide under vacuum. The peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Field-Proven Insights: Boc vs. Fmoc Strategies

While Fmoc chemistry has become more prevalent due to its milder conditions, the Boc strategy remains indispensable in certain situations.[2][]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection | Acid: 50% TFA in DCM | Base: 20-50% Piperidine in DMF |

| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos) | tert-Butyl-based (e.g., tBu, Trt) |

| Final Cleavage | Strong Acid: HF, TFMSA | Moderate Acid: TFA cocktail |

| Advantages | - Less aggregation for hydrophobic peptides[4][21]- Lower cost of reagents[]- Suppresses aspartimide formation[17][19] | - Milder overall conditions[2]- No need for hazardous HF[22]- True orthogonality[2][5]- Amenable to automation[2] |

| Disadvantages | - Requires hazardous HF/TFMSA[4][21]- Repetitive acid treatment can degrade resin/peptide | - Base-catalyzed side reactions (diketopiperazine)[19]- Aggregation more common in difficult sequences |

| Table 3: A Comparative Analysis of Boc and Fmoc SPPS Strategies. |

The Boc Advantage: For long, difficult, or highly hydrophobic sequences prone to aggregation, the Boc strategy can be superior. After TFA deprotection, the N-terminal amine exists as a protonated ammonium salt, which disrupts the inter-chain hydrogen bonding that leads to aggregation, thereby improving solvation and subsequent coupling efficiency.[2][4]

Troubleshooting Common Side Reactions in Boc SPPS

| Side Reaction | Cause | Prevention / Mitigation Strategy |

| Alkylation of Trp/Met | Reactive tert-butyl cations from Boc deprotection or benzyl cations from final cleavage.[14] | Use scavengers (anisole, thioanisole, EDT) in the cleavage cocktail. For Trp-containing peptides, add a scavenger like 0.5% DTE to the cyclic TFA deprotection solution.[17] |

| Aspartimide Formation | Cyclization of Asp residues, especially in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-peptides.[17][19] | Boc chemistry naturally suppresses this. The protonated N-terminus after deprotection is less nucleophilic and less likely to initiate the cyclization compared to the free amine in Fmoc chemistry.[17] |

| Pyroglutamate Formation | Cyclization of an N-terminal Gln residue under acidic or neutral conditions. | Ensure neutralization is performed immediately before coupling ("in situ neutralization") to minimize the time the N-terminal amine is free.[19] |

| Diketopiperazine Formation | Intramolecular cyclization and cleavage of the dipeptide-resin, especially with Pro or Gly at position 2.[17][19] | Use in situ neutralization protocols to suppress this side reaction.[19] |

| Table 4: A Guide to Common Side Reactions in Boc-SPPS. |

Applications in Research and Drug Development

The robustness of Boc chemistry has been pivotal in advancing drug discovery. It enables the precise, controlled synthesis of complex peptide molecules that are used as therapeutics (e.g., insulin analogs, hormone agonists/antagonists) and research tools.[3][23] By providing a reliable method to prevent unwanted side reactions at reactive amino groups, the Boc strategy ensures the high-yield and high-purity synthesis of target molecules, a critical requirement for both laboratory research and industrial-scale pharmaceutical production.[23][24][25]

Conclusion

The tert-butyloxycarbonyl protecting group is more than a historical footnote; it is a powerful and strategic tool in the arsenal of the synthetic chemist. While the handling of strong acids requires specialized infrastructure, the Boc/Bzl strategy offers distinct advantages in suppressing certain side reactions and in the synthesis of challenging peptide sequences. Its principles of graduated acid lability laid the groundwork for all modern solid-phase synthesis. A thorough understanding of its mechanisms, protocols, and comparative strengths allows researchers and drug development professionals to make informed decisions, optimizing their synthetic strategies to achieve the highest possible yield and purity for their target peptides.

References

-

Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

-

BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

-

PubMed. Side reactions in solid-phase peptide synthesis and their applications.

-

Chemistry Steps. Boc Protecting Group for Amines.

-

Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.

-

Nanjing Tengxiang Import & Export Co. Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis.

-

Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

-

J&K Scientific LLC. BOC Protection and Deprotection.

-

Benchchem. The Guardian of the Chain: A Technical History of Boc Protection in Peptide Chemistry.

-

Benchchem. history and development of Boc protecting groups in synthesis.

-

ChemPep. Boc Solid Phase Peptide Synthesis.

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

-

Master Organic Chemistry. Amine Protection and Deprotection.

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

Slideshare. T boc fmoc protocols in peptide synthesis.

-

Chemistry LibreTexts. 26.7: Peptide Synthesis.

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

-

GenScript. Terminology of Antibody Drug for Boc Chemistry.

-

AAPPTEC. Peptide Synthesis - FAQ.

-

Sunresin. Boc / Bzl Solid Phase Synthesis.

-

Fisher Scientific. Amine Protection / Deprotection.

-

LifeTein®. Basic Peptides synthesis introduction.

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.

-

Benchchem. The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals.

-

Benchchem. The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.

-

Biosynth. Protecting Groups in Peptide Synthesis.

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase...

-

ACS Publications. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.

-

Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.

-

Fiveable. Orthogonal Protection Definition.

-

YouTube. Boc Deprotection Mechanism.

-

Sigma-Aldrich. Boc Resin Cleavage Protocol.

-

CDN. Cleavage Cocktail Selection.

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.

-

PubMed. A cleavage cocktail for methionine-containing peptides.

-

Aapptec Peptides. Cleavage Cocktails; Reagent B.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION.

-

Benchchem. Cleavage cocktail recommendations for peptides with glutamic acid.

-

Master Organic Chemistry. Introduction to Peptide Synthesis.

-

National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. peptide.com [peptide.com]

- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lifetein.com [lifetein.com]

- 23. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 24. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 25. genscript.com [genscript.com]

Introduction to Boc/Bzl solid-phase peptide synthesis (SPPS)

An In-Depth Technical Guide to Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Authored by: Gemini, Senior Application Scientist

Introduction: The Bedrock of Modern Peptide Synthesis

The ability to chemically construct peptides with a defined sequence revolutionized biochemistry, pharmacology, and materials science. At the heart of this revolution lies Solid-Phase Peptide Synthesis (SPPS), a technique conceived and developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry.[1][2][3] The original and foundational strategy, known as Boc/Bzl SPPS, established the core principles that transformed peptide synthesis from a tedious, low-yield solution-phase process into a rapid, efficient, and automatable methodology.[4][5]

This guide provides a deep dive into the chemistry, protocols, and field-proven insights of the Boc/Bzl strategy. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this robust technique, from its core chemical logic to the practical execution of key experimental steps. We will explore the causality behind methodological choices, the self-validating nature of its protocols, and the authoritative science that underpins this cornerstone of chemical biology.

The Core Principle: Graduated Acid Lability

The entire Boc/Bzl strategy is elegantly built upon the principle of graduated acid lability .[6] This means that different classes of protecting groups are removed by varying strengths of acid. This allows for the selective deprotection of one group while leaving others intact, which is the essential requirement for stepwise chain elongation.[7][8]

-

Temporary Nα-Protection (Boc Group) : The α-amino group of the incoming amino acid is temporarily protected by the tert-butyloxycarbonyl (Boc) group. This group is highly sensitive to moderate acids and is quantitatively removed at each cycle using trifluoroacetic acid (TFA).[9][10]

-

"Permanent" Side-Chain & Linker Protection (Benzyl Group) : Reactive amino acid side chains are protected with groups based on a benzyl (Bzl) or substituted-benzyl framework.[8][11] The covalent bond linking the peptide to the resin is also typically a benzyl-ester type. These groups are stable to the repeated TFA treatments but are removed during the final step with a much stronger acid, typically anhydrous hydrogen fluoride (HF).[12][13]

This differential stability, often termed "quasi-orthogonality," is the chemical logic that enables the entire synthesis.[14] While both protecting group classes are acid-labile, their cleavage requires dramatically different acid strengths, providing the necessary window for selective removal.[14]

Caption: The core workflow of a single Boc-SPPS elongation cycle.

Experimental Protocol 1: Single Amino Acid Coupling Cycle

Step 1: Nα-Boc Deprotection

Expertise & Causality: This step uses trifluoroacetic acid (TFA) to selectively cleave the Nα-Boc group. [9]The mechanism proceeds via protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free amine. [7][9]This cation is a potent alkylating agent and can modify nucleophilic side chains like Tryptophan (Trp) and Methionine (Met). [7]To prevent this, a scavenger such as dithioethane (DTE) is often included in the deprotection solution to trap the cation. [7][15] Methodology:

-

Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Drain the solvent.

-

Add the deprotection solution (e.g., 50% TFA in DCM, sometimes with 0.5% DTE) to the resin. [15]4. Agitate the mixture for 1-2 minutes, drain, and add a fresh portion of deprotection solution.

-

Agitate for an additional 20-30 minutes. [15]6. Drain the solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid. [15]

Step 2: Neutralization

Expertise & Causality: The deprotection step leaves the newly freed N-terminal amine as a trifluoroacetate salt. [7]This salt is unreactive in the subsequent coupling reaction. Therefore, it must be neutralized to the free amine (a nucleophile) using a non-nucleophilic base like diisopropylethylamine (DIEA). [7][14]Thorough washing after this step is critical to remove any excess base, which would otherwise neutralize the incoming activated amino acid.

Methodology:

-

Wash the resin with DCM (2x).

-

Add the neutralization solution (e.g., 10% DIEA in DCM) and agitate for 2 minutes. [14]3. Drain the solution and repeat the neutralization step for 2 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (5x) to remove all traces of excess base.

Step 3: Amino Acid Coupling

Expertise & Causality: This is the peptide bond-forming step. The carboxylic acid of the incoming Boc-amino acid is not reactive enough to form an amide bond on its own. It must first be converted into a highly reactive "activated" species using a coupling reagent. [16][17]* Carbodiimide Activation (DCC/HOBt): Dicyclohexylcarbodiimide (DCC) activates the carboxyl group to form a highly reactive O-acylisourea intermediate. [16][18]However, this intermediate can rearrange into an unreactive N-acylurea. By adding 1-hydroxybenzotriazole (HOBt), the O-acylisourea is rapidly converted to a more stable HOBt-ester, which then reacts efficiently with the free amine, suppressing side reactions and minimizing racemization. [18]* Uronium/Aminium Salt Activation (HBTU): Reagents like HBTU are highly efficient and rapid. [16][19]In the presence of a base (DIEA), HBTU reacts with the Boc-amino acid to form an HOBt-ester in situ, which then couples to the peptide-resin. [16] Methodology (Using HBTU):

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in N,N-Dimethylformamide (DMF).

-

Add DIEA (4-6 equivalents) to the solution to begin pre-activation. Allow it to react for 1-2 minutes.

-

Drain the wash solvent from the neutralized peptide-resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To verify completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates the absence of free primary amines and thus a complete reaction. [20]7. Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. [20]The resin is now ready for the next cycle.

The Final Step: Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the "permanent" benzyl-based side-chain protecting groups. [9]

Hydrogen Fluoride (HF) Cleavage

Trustworthiness & Safety: This is the most common method in Boc-SPPS, but it is also the most hazardous. Anhydrous hydrogen fluoride (HF) is an extremely toxic, volatile, and corrosive substance that dissolves glass. [12][13]It requires a specialized, dedicated apparatus made of HF-resistant materials (e.g., Teflon, Kel-F) and must be handled with extreme caution by trained personnel. [12] Expertise & Causality: HF cleaves the peptide-resin linkage and side-chain protecting groups via an SN1 mechanism. [12]This process generates highly reactive carbocations (e.g., benzyl cations) from the protecting groups. [12]These cations will indiscriminately alkylate any nucleophilic residue in the peptide, particularly the sensitive side chains of Tryptophan, Methionine, and Tyrosine, leading to irreversible damage. [21] To prevent these devastating side reactions, the cleavage reaction must be performed in the presence of a scavenger cocktail . [21]Scavengers are nucleophilic compounds added in large excess to trap the carbocations before they can react with the peptide. [12]

| Scavenger | Target/Purpose |

|---|---|

| Anisole | General carbocation scavenger, particularly effective for protecting Tyrosine. [15] |

| p-Cresol | A common scavenger that also aids in peptide solubility. |

| Thioanisole / DMS | "Soft" nucleophiles, essential for protecting Tryptophan and Methionine. [15] |

| EDT / DTE | Reduces oxidized Methionine and helps cleave certain protecting groups. [22]|

Methodology (High-Level Overview):

-

The fully protected, dried peptide-resin is placed into the Teflon reaction vessel of the HF apparatus.

-

The scavenger cocktail (e.g., HF:anisole 9:1 v/v) is added and the vessel is cooled in a dry ice/acetone bath. [15]3. Anhydrous HF is condensed into the reaction vessel.

-

The reaction is stirred at 0°C for 1-2 hours. [20]5. The HF is carefully removed by vacuum evaporation.

-

The crude peptide and resin mixture is washed with cold diethyl ether, which causes the peptide to precipitate. [20]7. The crude peptide is collected by filtration, washed further with ether, and dried under vacuum.

-

The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). [20] Alternative Cleavage Reagents: For labs not equipped to handle HF, trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used. [15][22]While they are strong acids capable of cleavage, they are often considered more aggressive and can lead to a higher incidence of side reactions compared to a well-executed HF cleavage. [23]

Common Challenges and Mitigation Strategies

A successful synthesis requires vigilance against potential side reactions. Understanding their cause is key to prevention.

| Side Reaction | Description & Cause | Mitigation Strategy |

| Deletion Peptides | Peptides missing one or more amino acids. Caused by incomplete deprotection or incomplete coupling. | Ensure sufficient deprotection/coupling times. Monitor reactions with the Kaiser test. Double-couple difficult residues. |

| Diketopiperazine Formation | The N-terminal free amine of a dipeptide-resin attacks the ester linkage, cleaving the dipeptide as a cyclic diketopiperazine. Prevalent with Proline in position 2. [15][24] | Use in situ neutralization protocols which suppress this side reaction by minimizing the time the free amine is exposed to basic conditions. [15] |

| Aspartimide Formation | The side-chain carboxyl of Aspartic Acid (Asp) can form a cyclic imide, particularly in Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β-linked peptides. [15][24] | Protect the Asp side chain as a cyclohexyl ester (OcHex) instead of a benzyl ester (OBzl), as it is sterically hindered and less prone to cyclization. [24] |

| Pyroglutamate Formation | The N-terminal Glutamine (Gln) can cyclize under acidic or basic conditions, forming a pyroglutamate residue and terminating the chain. [21] | Minimize exposure time to neutralization bases. Couple the subsequent amino acid quickly after neutralization. |

| Guanidinylation | Excess uronium/aminium coupling reagents (like HBTU) can react with the N-terminal amine to form a guanidinium group, irreversibly capping the peptide. [19][21] | Pre-activate the amino acid with the coupling reagent before adding it to the resin. Avoid a large excess of the coupling reagent relative to the amino acid. [21] |

Conclusion: A Robust and Enduring Strategy

The Boc/Bzl solid-phase peptide synthesis strategy, pioneered by Merrifield, remains a powerful and relevant tool in the chemical biologist's arsenal. Its strengths lie in its robust and well-understood chemistry, the affordability of its building blocks, and its proven utility in the synthesis of long and complex peptides where the alternative Fmoc/tBu strategy can struggle with aggregation. [8] While the harsh final cleavage step with anhydrous HF demands specialized equipment and stringent safety protocols, the reliability of the Boc/Bzl approach ensures its continued use in both academic research and industrial production. It is a testament to the ingenuity of its design that the fundamental principles laid down over half a century ago continue to enable cutting-edge science today.

References

-

Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 41–57. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Chemistry LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. [Link]

-

PubMed. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. National Library of Medicine. [Link]

-

OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. [Link]

-

GIBSON, F. S. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84. [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

-

u:cris-Portal. (n.d.). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. University of Vienna. [Link]

-

Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

PubMed. (2001). Side reactions in solid-phase peptide synthesis and their applications. National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Solid-phase synthesis. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

ResearchGate. (2025). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. [Link]

-

ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 3. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. csbio.com [csbio.com]

- 7. peptide.com [peptide.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. peptide.com [peptide.com]

- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. peptide.com [peptide.com]

Introduction: The Strategic Role of Protected Amino Acids in Peptide Synthesis

An In-depth Technical Guide to the Mechanism of Action of Boc-D-Hse(Bzl)-OH in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research, enabling the creation of novel therapeutics, research tools, and biomaterials. This process involves the sequential formation of amide (peptide) bonds between amino acids.[1] However, the multifunctional nature of amino acids, which possess reactive α-amino, α-carboxyl, and side-chain groups, necessitates a strategic approach to prevent unwanted side reactions and ensure the precise assembly of the desired peptide sequence.[2] This control is achieved through the use of protecting groups, which temporarily block these reactive sites.[3]

This guide focuses on a specific and valuable building block: This compound . This compound is a derivative of D-homoserine, a non-canonical amino acid, strategically modified for use in Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl chemical strategy.[4] Understanding its structure is key to understanding its function:

-

Boc (tert-Butoxycarbonyl): An acid-labile protecting group for the α-amino terminus. It is stable under the basic conditions used for peptide coupling but is readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of the next amino acid in the chain.[5][6]

-

D-Hse (D-Homoserine): The core amino acid. The "D" configuration indicates its stereochemistry. As a homoserine derivative, it contains a hydroxyl group on its side chain, which is a site of potential reactivity.

-

Bzl (Benzyl): A protecting group for the side-chain hydroxyl moiety of the homoserine. The benzyl ether is stable to the moderate acid conditions used to remove the Boc group but can be cleaved using strong acids like liquid hydrogen fluoride (HF) or through hydrogenolysis, typically at the final stage of synthesis.[7][8]

-

-OH (Carboxyl group): The free carboxylic acid, which is the reactive site for the peptide coupling reaction.

The strategic combination of the acid-labile Boc group and the more robust, benzyl-based side-chain protection is the foundation of the Boc/Bzl synthesis strategy, a classical and powerful method for assembling complex peptides.[4][9]

The Core Mechanism: Activating the Carboxyl Group for Amide Bond Formation

The formation of a peptide bond is a condensation reaction that does not occur spontaneously. The critical step is the "activation" of the carboxyl group of the incoming amino acid, which converts the hydroxyl of the carboxylic acid into a better leaving group.[10] This is accomplished using a variety of specialized coupling reagents .

These reagents react with the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free α-amino group of the peptide chain anchored to the solid support.[1] Common classes of coupling reagents include:

-

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC).[11]

-

Aminium/Uronium Salts: Such as HBTU, HATU, and HCTU, which form reactive OBt or OAt esters.[11][12]

The general mechanism involves the coupling reagent forming a reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for aminium reagents), which is then readily attacked by the amine.

Caption: Generalized two-step mechanism of peptide coupling.

Mechanism of Action: The Specific Role of this compound

In the context of a growing peptide chain on a solid support, the incorporation of this compound follows a precise, multi-step process after the N-terminal protecting group of the last-coupled residue has been removed.

-

Deprotection: The resin-bound peptide is treated with TFA in a solvent like dichloromethane (DCM) to remove the N-terminal Boc group, exposing a free amine (as a TFA salt).[5]

-

Neutralization: The resin is treated with a base, typically N,N-Diisopropylethylamine (DIPEA), to neutralize the TFA salt and generate the free primary amine, which will act as the nucleophile.[5]

-

Activation of this compound: In a separate vessel, this compound is pre-activated. A solution of the amino acid, a coupling reagent (e.g., HBTU), an additive like HOBt (to suppress racemization), and a base (DIPEA) are mixed in a suitable solvent like N,N-Dimethylformamide (DMF).[12] The HBTU reacts with the carboxyl group of this compound to form a highly reactive OBt active ester.

-

Coupling: The solution containing the activated Boc-D-Hse(Bzl)-OBt ester is added to the resin. The free amine of the resin-bound peptide performs a nucleophilic attack on the carbonyl carbon of the activated ester.

-

Peptide Bond Formation: The resulting tetrahedral intermediate collapses, forming the new, stable peptide bond and releasing HOBt as a byproduct.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle of deprotection and coupling.

Throughout this process, the protecting groups are crucial:

-

The Boc group on the incoming amino acid ensures that only the activated carboxyl group reacts, preventing self-polymerization.[13]

-

The Bzl group on the homoserine side chain is inert to the coupling conditions, preventing the side-chain hydroxyl from being acylated or participating in other unwanted reactions.[7]

Caption: Workflow for coupling this compound in SPPS.

Critical Consideration: Prevention of Intramolecular Lactonization